(4-(Oxazol-2-yl)phenyl)methanamine
Overview
Description
(4-(Oxazol-2-yl)phenyl)methanamine: is a heterocyclic aromatic amine with the molecular formula C10H10N2O and a molecular weight of 174.20 g/mol . This compound features an oxazole ring attached to a phenyl group, which is further connected to a methanamine group. It is primarily used in research and development within the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of (4-(Oxazol-2-yl)phenyl)methanamine typically involves the reaction of 4-bromo-2-nitrobenzene with ethyl oxalyl chloride to form an intermediate, which is then cyclized to produce the oxazole ring . The final step involves the reduction of the nitro group to an amine using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere .
Industrial Production Methods:
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (4-(Oxazol-2-yl)phenyl)methanamine can undergo oxidation reactions to form corresponding oxazole derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.
Major Products:
Oxidation: Oxazole derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenylmethanamines.
Scientific Research Applications
Chemistry:
(4-(Oxazol-2-yl)phenyl)methanamine is used as a building block in the synthesis of more complex heterocyclic compounds. It is also employed in the development of new catalysts and ligands for various chemical reactions .
Biology:
In biological research, this compound is used to study enzyme interactions and as a probe in biochemical assays. It helps in understanding the mechanisms of enzyme catalysis and inhibition .
Medicine:
It is investigated for its pharmacological properties and potential therapeutic effects .
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes .
Mechanism of Action
The mechanism of action of (4-(Oxazol-2-yl)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring can form hydrogen bonds and π-π interactions with target proteins, influencing their activity and function . The methanamine group can also participate in nucleophilic attacks, modifying the structure and activity of biological molecules .
Comparison with Similar Compounds
- (4-(Thiazol-2-yl)phenyl)methanamine
- (4-(Imidazol-2-yl)phenyl)methanamine
- (4-(Pyridyl-2-yl)phenyl)methanamine
Comparison:
- (4-(Thiazol-2-yl)phenyl)methanamine: Contains a thiazole ring instead of an oxazole ring, which can lead to different electronic properties and reactivity.
- (4-(Imidazol-2-yl)phenyl)methanamine: Features an imidazole ring, which has different hydrogen bonding capabilities compared to oxazole.
- (4-(Pyridyl-2-yl)phenyl)methanamine: Contains a pyridine ring, which can affect its basicity and interaction with biological targets.
Uniqueness:
(4-(Oxazol-2-yl)phenyl)methanamine is unique due to its oxazole ring, which provides distinct electronic and steric properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in various research applications.
Properties
IUPAC Name |
[4-(1,3-oxazol-2-yl)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-6H,7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPQVUBGKVXPKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=NC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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